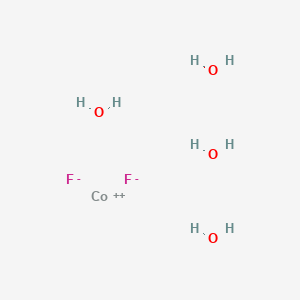

Cobalt(2+);difluoride;tetrahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cobalt difluoride complexes are studied for their unique crystal structures and properties. These compounds often exhibit interesting coordination environments and magnetic and electrical characteristics, as seen in layered cobalt oxyfluorides like Sr2CoO(3+x)F(1-x) (Tsujimoto et al., 2012).

Synthesis Analysis

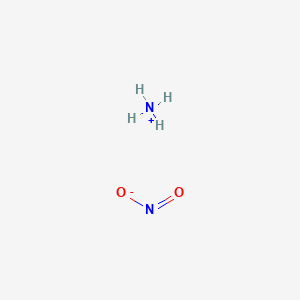

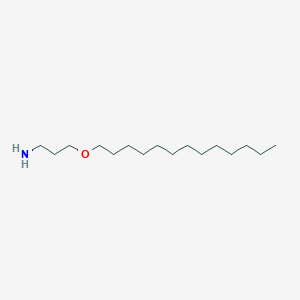

Synthesis of cobalt difluoride complexes can involve high-pressure and high-temperature conditions, as in the case of Sr2CoO3F (Tsujimoto et al., 2011). Other synthesis methods include reactions of cobalt(II) nitrate hexahydrate with various ligands (Zhu et al., 2011).

Molecular Structure Analysis

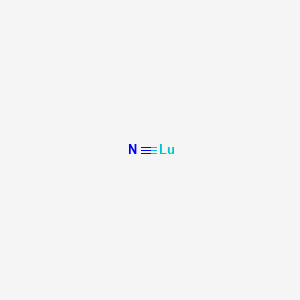

The molecular structure of cobalt difluoride complexes varies, featuring different coordination environments. For instance, Sr2CoO(3+x)F(1-x) shows square pyramidal coordination around Co and anion disorder between O and F (Tsujimoto et al., 2012). Other complexes demonstrate distorted octahedral geometries (Zhu et al., 2011).

Chemical Reactions and Properties

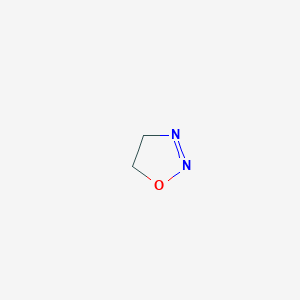

Cobalt difluoride complexes engage in various chemical reactions. For example, tetrahydrofuran reacts with cobalt trifluoride to produce partially fluorinated compounds (Burdon et al., 1969). The reactivity can include cycloaddition reactions with tetrafluoroethylene (Harrison et al., 2013).

Physical Properties Analysis

Physical properties of cobalt difluoride complexes, such as magnetic susceptibility and electrical resistivity, are influenced by their unique crystal structures and coordination environments. For instance, Sr2CoO(3+x)F(1-x) is an antiferromagnetic insulator with specific magnetic properties (Tsujimoto et al., 2012).

Chemical Properties Analysis

The chemical properties of cobalt difluoride complexes are closely related to their molecular and crystal structures. They exhibit distinct reactivity patterns, as seen in the formation of metallacyclobutanes and the activation of dioxygen in specific complexes (Harrison et al., 2013), (Kubas et al., 2011).

Applications De Recherche Scientifique

-

Metal Production

- Cobalt(II) Fluoride Tetrahydrate is used in oxygen-sensitive applications, such as metal production .

- The compound can be dissolved in warm mineral acid, and will decompose in boiling water .

- The hydrate is water-soluble, especially the di-hydrate CoF 2 ·2H 2 O and tri-hydrate CoF 2 ·3H 2 O forms of the compound .

-

Catalyst to Alloy Metals

-

Optical Deposition

-

Synthetic Organic Chemistry

-

Manufacture of Pharmaceuticals

-

Oil Refining and Etching

-

Biomedicine

- Cobalt nanoparticles, which can be produced using Cobalt(II) Fluoride Tetrahydrate, have shown promise in the field of biomedicine .

- These nanoparticles have exceptional catalytic, magnetic, electronic, and chemical properties .

- The nano size and developed surface open a wide range of applications in biomedicine .

-

Production of Fluorinated Polymers

-

Uranium Enrichment Processes

Safety And Hazards

Propriétés

IUPAC Name |

cobalt(2+);difluoride;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2FH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHUTFNEBYCZAF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[F-].[F-].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoF2H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647791 |

Source

|

| Record name | Cobalt(2+) fluoride--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt(2+) tetrahydrate difluoride | |

CAS RN |

13817-37-3 |

Source

|

| Record name | Cobalt(2+) fluoride--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid](/img/structure/B81744.png)

![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)